

Ginnalin A gallotannin polyphenolic compound

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Compound Focus: **Ginnalin A**

Cat. No.: S618232

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Ginnalin A Fundamental Profile

Property	Description
Chemical Classification	Gallotannin (digalloyl-substituted hydrolysable tannin) [1] [2]
Core Structure	1,5-anhydro-D-glucitol (six-carbon monosaccharide, pyranoid ring) [1] [2]
Substituents	Two galloyl (3,4,5-trihydroxybenzoate) groups esterified at 2- and 6-positions of core [1] [2]
Natural Sources	Plants of genus <i>Acer</i> : <i>A. ginnala</i> , <i>A. tataricum</i> , <i>A. rubrum</i> (leaves, bark, twigs, buds) [1] [3]
Biosynthesis Precursor	Derived from β -glucogallin via shikimate pathway [1] [2]

Detailed Anti-Cancer Mechanisms of Action

Ginnalin A exhibits multi-target anti-cancer activity through several key mechanisms.

Apoptosis Induction

Ginnalin A promotes mitochondrial-mediated apoptosis in cancer cells by modulating Bcl-2 family proteins [1].

- **Upregulates Pro-apoptotic Proteins:** Increases expression of **Bax** and **FADD** [1].
- **Downregulates Anti-apoptotic Proteins:** Decreases **Bcl-2** and **Bcl-xL** levels [1].
- **Activates Caspase Cascade:** Induces release of **cytochrome c** from mitochondria, activating **caspase-9** and **caspase-3** executioners [1].

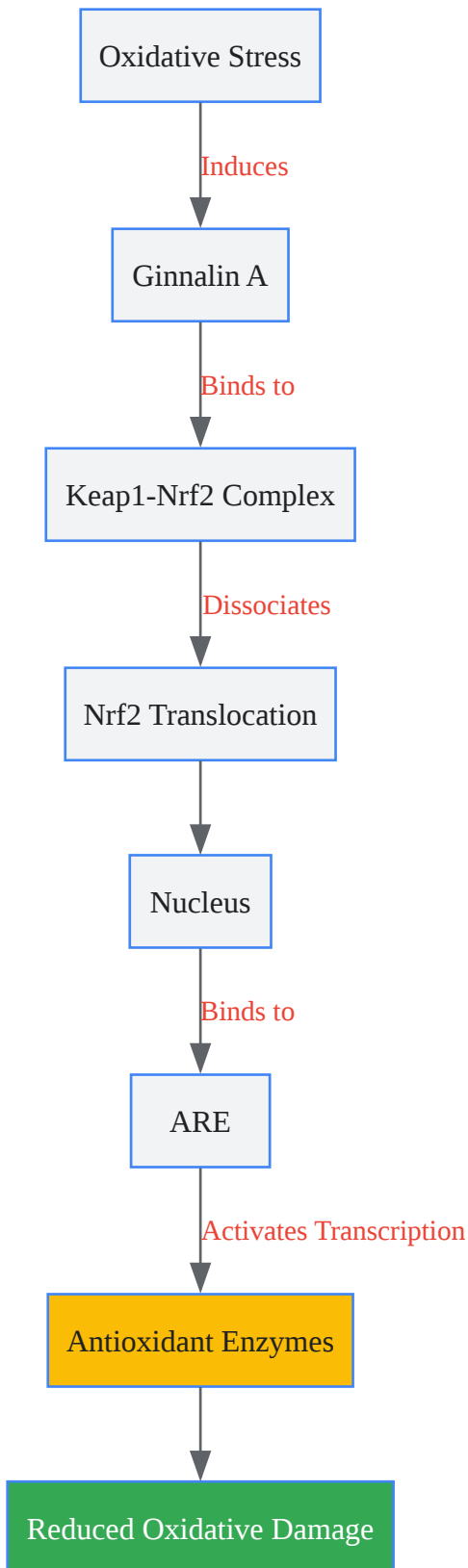
Cell Cycle Arrest

Ginnalin A disrupts cancer cell proliferation by arresting cell cycle progression [1].

- **G1/S Arrest:** Downregulates **cyclin D1 (CCND1)** and **CDK4** expression in Hep-3B hepatocellular carcinoma cells [1].
- **S-phase and G2/M Arrest:** Observed in colon and breast cancer cells mediated by decreasing **cyclins A and D1** [1].

Oxidative Stress Modulation via Nrf2 Pathway

In neuroblastoma cells under oxidative stress, **Ginnalin A** acts as an indirect antioxidant by activating Nrf2 pathway [1].



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Ginnalin A activates Nrf2 pathway, inducing antioxidant enzyme expression to mitigate oxidative damage [1].

Activated Nrf2 translocates to nucleus and binds Antioxidant Response Element (ARE), increasing expression of cytoprotective enzymes [1]:

- Heme oxygenase-1 (HO-1)
- NAD(P)H quinone oxidoreductase-1 (NQO-1)
- Glutamate-cysteine ligase catalytic (GCLC) subunit

Quantitative Biological Activity Data

Biological Activity	Experimental Model	Quantitative Result (IC ₅₀ /Effective Concentration)	Citation
Antioxidant	DPPH radical scavenging assay	IC ₅₀ values "significantly low" (specific μ M values not provided)	[1]
Anti-Proliferative	Hep-3B hepatocellular carcinoma cells	Additive effect with p38 MAPK inhibitor SB203580	[1]
Anti-Proliferative	DLD-1 colorectal cancer cells	Dark maple syrup extract induced S-phase arrest	[1]
α -Glucosidase Inhibition	Enzyme kinetics assay	Non-competitive inhibition; formed stable ligand-enzyme complexes	[3]
Anti-Glycation (AGE Inhibition)	BSA-fructose assay (Maplexin F)	IC ₅₀ = 15.8 μ M (most potent among tested gallotannins)	[3]
Anti-Alzheimer's	A β (1–42) aggregation inhibition	Effective at lower dosage than other natural compounds	[4]

Key Experimental Protocols and Methodologies

Extraction and Isolation from Plant Material

- **Source Material:** *Acer ginnala* leaves [1]
- **Extraction:** Triple methanol extraction, vacuum drying, water addition, filtration [1]
- **Purification:** Sephadex column chromatography; third fraction crystallization yielded ~80 mg **Ginnalin A** per gram fresh leaf weight [1]

HPLC Analysis and Quantification

- **Technique:** Reversed-phase HPLC most common [5]
- **Column:** C18 reversed-phase column [1]
- **Mobile Phase:** Gradient elution with methanol/water and orthophosphoric acid [1]
- **Detection:** Photodiode array detector [1]
- **Quantification:** **Ginnalin A** predominant in red maple leaf extract (56.3% by dried weight) [3]

α -Glucosidase Inhibition Mechanism Studies

- **Inhibition Kinetics:** Non-competitive mode determined [3]
- **Fluorescence Spectroscopy:** Static quenching observed, confirming stable ligand-enzyme complex formation [3]
- **Structural Analysis:** FTIR and Circular Dichroism (CD) showed gallotannins bind α -glucosidase inducing conformational changes [3]

Advanced Glycation End Products (AGEs) Inhibition

- **BSA-Fructose Assay:** Evaluated inhibition at early and middle stages of protein glycation [3]
- **MALDI-TOF Analysis:** Gallotannins reduced fructose adducts to BSA, inhibiting Amadori product formation [3]
- **GK Peptide-Ribose Assay:** Confirmed prevention of late-stage protein cross-linking [3]

Research Gaps and Future Directions

While current research shows great promise, several areas require further investigation to advance therapeutic development:

- **Limited In Vivo Data:** Most studies are in vitro; efficacy and pharmacokinetics in animal models and humans are needed [1]
- **Biosynthesis Pathway:** Full enzymatic pathway not completely elucidated [1] [2]
- **Structure-Activity Relationships:** Systematic studies needed to optimize therapeutic potency [3]
- **Delivery Systems:** Formulation strategies required to improve bioavailability [1]

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